molecular formula C22H23NO5 B6420844 4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-propyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione CAS No. 903863-59-2

4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-propyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione

Cat. No.: B6420844
CAS No.: 903863-59-2
M. Wt: 381.4 g/mol
InChI Key: IJENTSFXUVHGKH-UHFFFAOYSA-N
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Description

This compound features a 1,4-benzoxazepine-3,5-dione core, a seven-membered heterocyclic ring containing one oxygen and one nitrogen atom. Key structural features include:

  • Position 2: A propyl group (-CH₂CH₂CH₃), enhancing lipophilicity.
  • Position 4: A 2-(4-ethoxyphenyl)-2-oxoethyl substituent, contributing to π-π stacking and hydrogen-bonding interactions.
  • 3,5-Dione groups: Provide hydrogen-bond acceptors, critical for molecular recognition in biological systems .

Properties

IUPAC Name

4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-3-7-20-22(26)23(21(25)17-8-5-6-9-19(17)28-20)14-18(24)15-10-12-16(13-11-15)27-4-2/h5-6,8-13,20H,3-4,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJENTSFXUVHGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-propyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione is a member of the benzoxazepine family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound features a benzoxazepine core with functional groups that may contribute to its biological effects. Its molecular formula is C22H28N2O4C_{22}H_{28}N_2O_4, and it has a molecular weight of approximately 368.48 g/mol. The presence of the ethoxy and propyl groups is significant for its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Anticancer Activity : Studies have shown that benzoxazepines can inhibit cancer cell proliferation. For instance, derivatives have demonstrated cytotoxic effects against human liver cancer (HepG-2) and breast cancer (MCF-7) cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Antidepressant Effects : Some benzoxazepine derivatives are noted for their potential as antidepressants, acting on serotonin receptors to modulate mood.

Anticancer Activity

A study investigated the antiproliferative effects of various benzoxazepine derivatives on cancer cell lines. The results indicated that compounds with similar structures to 4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-propyl-2,3,4,5-tetrahydro-1,4-benzoxazepine showed significant IC50 values against HepG-2 and MCF-7 cells:

CompoundIC50 (µM) HepG-2IC50 (µM) MCF-7
Compound A30.8 ± 3.17.5 ± 0.5
Compound B32.1 ± 3.17.7 ± 0.9
Doxorubicin28.5 ± 1.910.3 ± 0.8

These findings suggest that the compound may possess comparable efficacy to established chemotherapeutics like doxorubicin in certain contexts .

The proposed mechanism for the anticancer activity includes:

  • Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression has been observed.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Benzodiazepine Derivatives
  • Compound 4g : Contains a 2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl group (two nitrogens in the ring) fused with a coumarin-3-yl group and tetrazolyl-phenyl substituents .
    • Key Difference : Replacement of oxygen in benzoxazepine with a second nitrogen (benzodiazepine) alters electron density and conformational flexibility. Benzodiazepines are often associated with CNS activity, whereas benzoxazepines may target peripheral receptors due to reduced blood-brain barrier penetration.
Benzoxazepine Derivatives
  • Compound 4h: Features a 2,3-dihydrobenzo[b][1,4]oxazepin-2-yl core fused with coumarin-3-yl and tetrazolyl-phenyl groups .

Substituent Effects

  • Propyl Group (Target Compound) : Increases lipophilicity (predicted LogP ~3.2) compared to methyl or ethyl groups, enhancing membrane permeability but possibly reducing solubility.
  • Ethoxyphenyl-Oxoethyl Group : The ethoxy substituent may slow oxidative metabolism relative to methoxy or unsubstituted phenyl groups, as seen in related compounds .
  • Tetrazolyl Groups (4g/4h) : Act as bioisosteres for carboxylic acids, improving metabolic stability but introducing polar characteristics that may limit bioavailability.

Pharmacological and Physicochemical Properties

Property Target Compound Compound 4g Compound 4h
Core Structure Benzoxazepine-3,5-dione Benzodiazepine Benzoxazepine
Substituents Propyl, Ethoxyphenyl-oxoethyl Coumarin-3-yl, Tetrazolyl Coumarin-3-yl, Tetrazolyl
Molecular Weight (g/mol) ~428.5 ~652.7 ~638.6
Hydrogen-Bond Acceptors 6 9 8
Predicted LogP 3.2 4.1 3.8

Research Findings and Implications

  • Target Compound : The 3,5-dione groups and ethoxyphenyl substituent may enhance binding to serine/threonine kinases or GABA receptors, though specific activity data are pending.
  • Compound 4h: Reported antimicrobial activity against S.
  • Metabolic Stability : The ethoxy group in the target compound likely improves resistance to cytochrome P450-mediated oxidation compared to 4g/4h, which contain metabolically labile tetrazolyl groups.

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